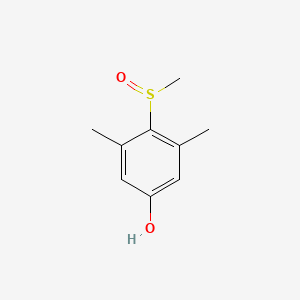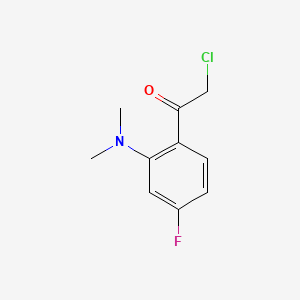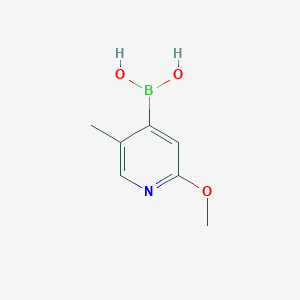
(2-Methoxy-5-methylpyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-5-methylpyridin-4-yl)boronic acid is an organic compound with the molecular formula C7H10BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with a diboron reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods can involve the use of organolithium or Grignard reagents to introduce the boron moiety .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-5-methylpyridin-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.
Major Products
Biaryls: Formed in Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(2-Methoxy-5-methylpyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable complexes with biological molecules.
Material Science: Used in the synthesis of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-5-methylpyridin-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex. This complex can undergo transmetalation with a palladium catalyst in Suzuki-Miyaura coupling reactions, leading to the formation of a new carbon-carbon bond . The boronic acid group can also interact with other functional groups through hydrogen bonding and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxypyridine-5-boronic acid: Similar structure but lacks the methyl group at the 5-position.
4-Pyridinylboronic acid: Similar boronic acid functionality but different substitution pattern on the pyridine ring.
Uniqueness
(2-Methoxy-5-methylpyridin-4-yl)boronic acid is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H10BNO3 |
|---|---|
Peso molecular |
166.97 g/mol |
Nombre IUPAC |
(2-methoxy-5-methylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-5-4-9-7(12-2)3-6(5)8(10)11/h3-4,10-11H,1-2H3 |
Clave InChI |
LRPVGUOLBYXSOI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC=C1C)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11beta,16alpha)-1,2-Epoxy-9-fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregn-4-ene-3,20-dione Triamcinolone Acetonide](/img/structure/B15290546.png)
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B15290548.png)
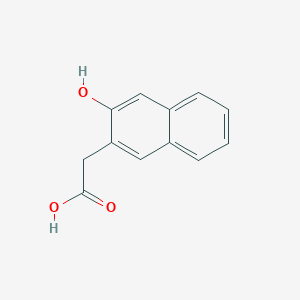
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B15290553.png)
![1-Octanesulfonamide, N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B15290554.png)
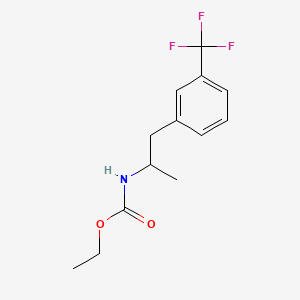



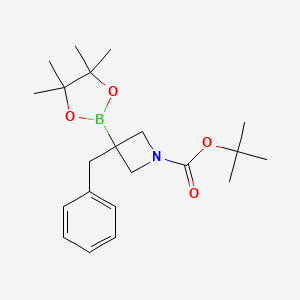
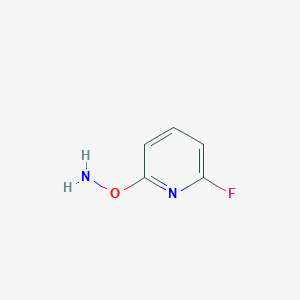
![Cobalt;2,4-ditert-butyl-6-[[2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol](/img/structure/B15290591.png)
